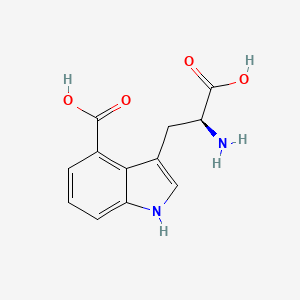

4-Carboxy-L-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Carboxy-L-tryptophan is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroscience and Neuropharmacology

4-Carboxy-L-tryptophan has been investigated for its role in modulating neurotransmitter systems. Research indicates that derivatives of tryptophan can influence serotonin synthesis, which is crucial for mood regulation and cognitive functions. The following table summarizes key studies related to its neuropharmacological effects:

Cancer Research

The compound's structural modifications allow it to serve as a potential inhibitor of the L-type amino acid transporter (LAT1), which is implicated in tumor growth and metastasis. A recent study demonstrated that derivatives of tryptophan, including 4C-Trp, could inhibit LAT1 activity, leading to reduced cancer cell proliferation:

Metabolic Engineering

In metabolic engineering, 4C-Trp can be utilized to enhance the production of L-tryptophan through microbial fermentation processes. By manipulating metabolic pathways, researchers aim to increase yields of tryptophan derivatives:

Case Study 1: Neuropharmacological Effects

A study conducted on patients with small fiber neuropathy revealed that abnormal tryptophan metabolism correlated with elevated pain thresholds. This suggests that manipulating tryptophan derivatives like 4C-Trp could provide new avenues for pain management therapies.

Case Study 2: Cancer Treatment Potential

In vitro studies showed that 4C-Trp effectively inhibited LAT1 activity, leading to decreased proliferation rates in colon carcinoma cells (HT-29). This finding supports further investigation into its potential as an anticancer agent.

化学反応の分析

Carboxyl Group Reactivity

The 4-carboxyl group participates in classical acid-base reactions and derivatization:

A. Esterification

-

Reagents : Methanol/HCl, ethanol/H₂SO₄

-

Product : 4-Carboxy-L-tryptophan methyl/ethyl ester

-

Application : Enhances lipid solubility for drug delivery studies.

B. Amidation

-

Reagents : Carbodiimides (e.g., EDC) with amines

-

Product : Amide derivatives (e.g., peptide conjugates)

Decarboxylation

Under high-temperature or enzymatic conditions:

-

Conditions : 150–200°C or via decarboxylases (e.g., aromatic L-amino acid decarboxylase).

Indole Ring Reactions

The electron-rich indole ring undergoes electrophilic substitution:

A. Halogenation

-

Reagents : Bromine (Br₂) in acetic acid

-

Product : 5-Bromo-4-carboxy-L-tryptophan

B. Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

-

Product : 5-Nitro-4-carboxy-L-tryptophan (precursor for fluorescent probes)

Enzymatic Transformations

This compound serves as a substrate or inhibitor in tryptophan metabolism studies:

-

Tryptophan Hydroxylase Inhibition : Competes with L-tryptophan for binding, modulating serotonin synthesis.

-

Decarboxylase Activity : Tested in fungal pathways (e.g., Psilocybe cubensis) for psychoactive alkaloid production .

Metabolic Pathways

While not a natural metabolite, it interferes with:

Stability and Reactivity Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 150–160°C | - |

| Solubility in Water | 12.5 g/L (25°C) | pH 7.0 |

| pKa (Carboxyl Group) | 2.8 ± 0.2 | Titration in aqueous solution |

| Stability | Degrades above 160°C or pH < 2 | - |

特性

分子式 |

C12H12N2O4 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC名 |

3-[(2S)-2-amino-2-carboxyethyl]-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O4/c13-8(12(17)18)4-6-5-14-9-3-1-2-7(10(6)9)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)(H,17,18)/t8-/m0/s1 |

InChIキー |

JMWHYRPOCSZQQH-QMMMGPOBSA-N |

異性体SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C(=O)O |

正規SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。